Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Description
Significance of Aromatic N-Oxides in Synthetic and Mechanistic Chemistry
Aromatic N-oxides, particularly pyridine (B92270) N-oxides, are of paramount importance in organic synthesis for several reasons. The N-O bond introduces a significant dipole moment, rendering the molecule more polar than its parent pyridine. lookchem.comnih.gov This N-oxide group acts as a powerful electron-donating group through resonance, which in turn activates the pyridine ring, especially at the 2- and 4-positions, making them susceptible to both electrophilic and nucleophilic attack. arkat-usa.org This altered reactivity profile is a key feature exploited by synthetic chemists.
Furthermore, aromatic N-oxides serve multiple roles in chemical reactions. They are frequently used as mild oxidants and as catalysts in a variety of transformations. mdpi.com The N-oxide moiety can function as a protecting group for the nitrogen atom in the pyridine ring, preventing unwanted side reactions. arkat-usa.org In the realm of medicinal chemistry, the N-oxide group can enhance the water solubility and modulate the pharmacokinetic properties of drug candidates. nih.govacs.org Their ability to act as potent hydrogen bond acceptors also makes them valuable as bioisosteric replacements for carbonyl groups in drug design. nih.gov The versatility of these compounds is further highlighted by their use as ligands for metal complexes, which are instrumental in catalysis. arkat-usa.orgmdpi.com
Role of the Pyridine N-Oxide Scaffold in Advanced Chemical Transformations
The unique electronic nature of the pyridine N-oxide scaffold makes it an invaluable platform for advanced chemical transformations. One of the most significant areas of its application is in C-H bond functionalization reactions. The N-oxide group can direct the regioselective introduction of various functional groups, such as aryl, acyl, and alkyl groups, onto the pyridine ring, a process that is often challenging with unactivated pyridines. researchgate.net
Pyridine N-oxides are versatile precursors for a wide range of pyridine derivatives. acs.org They can undergo deoxygenation to revert to the parent pyridine, a reaction often employed after the N-oxide has served its purpose in directing other functionalizations. arkat-usa.orgmdpi.com They are also key intermediates in the synthesis of substituted pyridines, including halogenated and aminated derivatives, which are important building blocks in the pharmaceutical and agrochemical industries. nih.gov Moreover, the N-O bond in pyridine N-oxides can participate in various cycloaddition reactions, providing pathways to complex fused heterocyclic systems. arkat-usa.orgyoutube.com The generation of pyridine N-oxy radicals through single-electron oxidation has also emerged as a powerful strategy for initiating radical cascade reactions. acs.org
Overview of the Research Landscape for N-Oxide Functionalized Acrylates
The convergence of pyridine N-oxide chemistry with acrylate (B77674) functionalities gives rise to a class of compounds with significant potential in organic synthesis and medicinal chemistry. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, serves as a prime example of this molecular hybridization. Such compounds are valuable intermediates, acting as building blocks for the synthesis of more complex molecules and potential therapeutic agents. lookchem.com
The research landscape for these bifunctional molecules explores their utility in various synthetic strategies. For instance, palladium-catalyzed Heck reactions between bromopyridine N-oxides and ethyl acrylate have been utilized to construct the pyridinyl acrylate N-oxide framework. nih.gov These compounds can participate in a variety of reactions, including cycloadditions and other transformations that leverage the reactivity of both the activated pyridine ring and the electron-deficient acrylate system. researchgate.net The presence of both the N-oxide and the acrylate moiety in a single molecule provides multiple reactive sites, allowing for diverse and complex molecular elaborations, making them attractive targets in drug discovery programs. nih.gov
Chemical Compound Information
| Compound Name |
| This compound |
| Pyridine N-Oxide |
| Ethyl Acrylate |
| Pyridine |
| Bromopyridine N-Oxide |
| Quinoline N-Oxide |
Properties of this compound
| Property | Value |
| CAS Number | 259729-55-0 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| Physical Description | Light Yellow Solid |
| Synonyms | (2E)-3-(1-Oxido-2-pyridinyl)-2-propenoic Acid Ethyl Ester |
| Solubility | Chloroform, Dichloromethane, DMSO |
| Storage | Store at 2-8°C, protected from air and light |
| Data sourced from Coompo. coompo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGPZXTXRKHKH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for Ethyl 3 2 Pyridinyl Acrylate, N Oxide
Classical and Contemporary Oxidation Strategies for Pyridine (B92270) N-Oxide Formation
The conversion of a pyridine derivative to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. The N-O moiety enhances the reactivity of the pyridine ring, particularly at the C2 and C4 positions, making it a crucial intermediate for further functionalization. arkat-usa.orgwikipedia.org This is achieved by treating the pyridine with an oxygen atom donor.
Peroxyacids are highly effective and widely used reagents for the N-oxidation of pyridines. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic outer oxygen atom of the peroxyacid. Common reagents in this class include peracetic acid, peroxybenzoic acid, and meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorgsyn.org
The choice of peroxyacid and reaction conditions can be tailored based on the electronic properties of the pyridine substrate. For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to provide higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid or potassium peroxymonosulfate. arkat-usa.org The general mechanism involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the pyridine ring.
Table 1: Comparison of Peroxyacids for Pyridine N-Oxidation This table is interactive. Click on the headers to sort the data.
| Peroxyacid | Substrate Example | Conditions | Yield | Reference |
|---|---|---|---|---|
| Peracetic Acid (40%) | Pyridine | Stirred, temp maintained at 85°C | 78-83% | orgsyn.org |
| m-CPBA | 4-Cyanopyridine | Dichloromethane, 0-25°C, 24h | High | google.com |
| m-CPBA | 3-Substituted Pyridines | Not specified | Highest yield compared to other agents | arkat-usa.org |
Hydrogen peroxide (H₂O₂) is an inexpensive, environmentally friendly oxidant, making it an attractive choice for large-scale synthesis. researchgate.net It is commonly used in combination with carboxylic acids, such as acetic acid, to generate a peroxyacid in situ. arkat-usa.orgorgsyn.org The synthesis of 4-methoxypyridine-N-oxide, for example, can be achieved in 94% yield by reacting 4-methoxypyridine with a 30% hydrogen peroxide solution in acetic acid under reflux. google.com
To enhance reactivity and selectivity, various catalytic systems have been developed. Titanosilicate catalysts, such as Ti-MWW, have demonstrated exceptional performance, achieving over 99% pyridine conversion and pyridine-N-oxide selectivity with hydrogen peroxide as the oxidant. researchgate.net These solid catalysts offer the advantage of being reusable, contributing to a greener chemical process. researchgate.net
Table 2: Selected Hydrogen Peroxide-Based Protocols for Pyridine N-Oxidation This table is interactive. Explore the data by filtering or sorting.
| Catalyst/Co-reagent | Substrate | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acetic Acid | 4-Methoxypyridine | Acetic Acid | Reflux, 24h | 94% | google.com |
| Ti-MWW | Pyridine | Not specified | Optimized temperature and H₂O₂ ratio | >99% | researchgate.net |
| Tungsten exchanged hydroxyapatite | Tertiary Amines | Not specified | 30% H₂O₂ | Excellent | researchgate.net |
Metal complexes can effectively catalyze the N-oxidation of pyridines, often using hydrogen peroxide as the terminal oxidant under mild conditions. These systems can offer high efficiency and selectivity.
Methyltrioxorhenium (MTO) is a highly active catalyst, capable of converting various 3- and 4-substituted pyridines to their N-oxides in high yields with just 0.2-0.5 mol% of the catalyst. arkat-usa.org Another example involves manganese porphyrin complexes, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], which, in the presence of ammonium acetate as a cocatalyst, efficiently oxidizes pyridine derivatives with hydrogen peroxide. arkat-usa.org These metal-catalyzed methods represent a significant advancement, providing powerful alternatives to classical stoichiometric oxidations. arkat-usa.orgacsgcipr.org
Functionalization of Pyridine Ring Systems for Acrylate (B77674) Moiety Introduction
Once the pyridine N-oxide is formed, the next critical step is the introduction of the ethyl acrylate group. The N-oxide function activates the C-H bonds at the C2 and C6 positions of the pyridine ring, enabling direct functionalization through transition metal-catalyzed C-H activation. nih.govnih.gov
Palladium catalysis is a powerful tool for the direct C-H functionalization of heteroaromatics. nih.gov For pyridine N-oxides, the N-oxide group can act as a directing group, guiding the palladium catalyst to selectively activate the C-H bond at the ortho (C2) position. nih.govnih.gov This strategy allows for the direct coupling of pyridine N-oxides with alkenes, such as ethyl acrylate, in an oxidative C-C bond-forming reaction. nih.gov
This process, termed oxidative alkenylation, proceeds with high regio-, stereo-, and chemoselectivity, affording the desired ortho-alkenylated pyridine N-oxide derivatives in good to excellent yields. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant. The resulting 2-alkenylated pyridine N-oxides can be readily deoxygenated to furnish the corresponding 2-substituted pyridines. semanticscholar.orgorganic-chemistry.org This approach provides a highly attractive and atom-economical route for the 2-functionalization of pyridine derivatives. semanticscholar.org
Iridium catalysts have also emerged as effective promoters for the C-H functionalization of pyridine N-oxides. Specifically, a cationic iridium catalyst, in combination with a rac-BINAP ligand, has been shown to catalyze the C-H alkylation of 2-substituted pyridine N-oxides with acrylates. rsc.orgrsc.org
This reaction selectively occurs at the C6-position, providing a direct route to 2,6-disubstituted pyridine N-oxides. rsc.orgrsc.org The methodology is notable for its atom economy, as it directly couples the two starting materials without the need for pre-functionalization. rsc.org The reaction proceeds under heating conditions and demonstrates tolerance for various substituents on the pyridine N-oxide ring.
Table 3: Iridium-Catalyzed C-H Alkylation of 2-Substituted Pyridine N-Oxides with Ethyl Acrylate This table presents data on the yields of various 2,6-disubstituted pyridine N-oxides.
| 2-Substituent on Pyridine N-Oxide | Product (2-Substituent, 6-CH₂CH₂COOEt) | Yield | Reference |
|---|---|---|---|
| 2-Benzyl | Ethyl 3-(6-benzyl-1-oxido-pyridin-1-ium-2-yl)propanoate | 81% | rsc.org |
| 2-Phenyl | Ethyl 3-(6-phenyl-1-oxido-pyridin-1-ium-2-yl)propanoate | 73% | rsc.org |
| 2-Methyl | Ethyl 3-(6-methyl-1-oxido-pyridin-1-ium-2-yl)propanoate | 75% | rsc.org |
This iridium-catalyzed protocol complements palladium-catalyzed methods, offering an alternative regioselectivity (C6 vs. C2) and expanding the toolkit for synthesizing unsymmetrically disubstituted pyridine derivatives. rsc.org
Base-Mediated Condensation and Addition Reactions in Acrylate Synthesis
Base-mediated reactions are fundamental to the synthesis of acrylates, including Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. These reactions typically involve the condensation of a carbonyl compound with a nucleophile generated by deprotonation of an active methylene compound. Two of the most prominent methods in this category are the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.
The Knoevenagel condensation is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, in the presence of a basic catalyst. wikipedia.org The active methylene group is flanked by two electron-withdrawing groups, which increase the acidity of the α-protons, facilitating deprotonation by a weak base. wikipedia.org Common catalysts include primary and secondary amines, such as piperidine and pyridine, as well as their salts. jocpr.com
In the context of synthesizing this compound, the precursor would be 2-pyridinecarboxaldehyde N-oxide. This would be reacted with a compound like diethyl malonate or ethyl cyanoacetate in the presence of a base. The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the acrylate product. wikipedia.org The choice of base and reaction conditions can influence the yield and purity of the final product.
The Doebner modification of the Knoevenagel condensation is a particularly relevant variant. This modification uses pyridine as the solvent and catalyst and is often employed when one of the activating groups on the nucleophile is a carboxylic acid, such as malonic acid. wikipedia.org This method can be advantageous for achieving high yields and selectivity. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of α,β-unsaturated esters and offers excellent control over the stereochemistry of the resulting alkene. This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. For the synthesis of this compound, 2-pyridinecarboxaldehyde N-oxide would be reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or potassium tert-butoxide. A key advantage of the HWE reaction is that the byproducts are water-soluble phosphate salts, which are easily removed during workup, simplifying purification. chemicalbook.com
Below is a table summarizing the key features of these base-mediated condensation reactions:
| Reaction Name | Key Reactants | Catalyst/Base | Key Features |
| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Weakly basic amine (e.g., piperidine, pyridine) | Forms α,β-unsaturated products; versatile for various substrates. wikipedia.orgjocpr.com |
| Doebner-Knoevenagel Condensation | Aldehyde, Malonic Acid | Pyridine | Often accompanied by decarboxylation; can provide high yields. wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate Ester | Strong base (e.g., NaH, KtBuO) | Generally high yielding; water-soluble byproducts simplify purification; excellent stereocontrol. chemicalbook.com |
Strategies for Stereoselective Synthesis of the Acrylate Moiety
The stereochemistry of the acrylate double bond, specifically the formation of the (E)- or (Z)-isomer, is a critical aspect of the synthesis of this compound, as different isomers can exhibit distinct biological activities and physical properties. Several strategies can be employed to control the stereochemical outcome of the reaction.
The Wittig reaction and its modifications are paramount in stereoselective alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides, such as those bearing an ester group (e.g., (carbethoxymethylene)triphenylphosphorane), generally favor the formation of the (E)-isomer. wikipedia.org This is attributed to the thermodynamic stability of the (E)-alkene. In contrast, non-stabilized ylides tend to yield the (Z)-isomer. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction typically provides excellent (E)-selectivity, especially when the phosphonate ylide is stabilized. tandfonline.com The reaction mechanism allows for the formation of a more stable transition state leading to the (E)-product. For the synthesis of this compound, the use of triethyl phosphonoacetate would be expected to yield predominantly the (E)-isomer. chemicalbook.com
The Doebner-Knoevenagel condensation has also been shown to provide high (E)-selectivity in the synthesis of acrylamides. organic-chemistry.org The reaction conditions, including the choice of solvent and catalyst, can be optimized to favor the formation of the thermodynamically more stable (E)-isomer.
Microwave-assisted synthesis has emerged as a valuable technique for promoting stereoselective Wittig reactions. By carefully controlling the reaction temperature and time under microwave irradiation, it is possible to selectively synthesize either the exo- or endo-olefin products in high isomeric ratios. researchgate.net
The following table outlines strategies for achieving stereoselectivity in acrylate synthesis:
| Synthetic Method | Typical Stereoselectivity | Factors Influencing Stereoselectivity |
| Wittig Reaction (Stabilized Ylide) | Predominantly (E)-isomer | Stability of the ylide; thermodynamic control. wikipedia.org |
| Horner-Wadsworth-Emmons Reaction | High (E)-selectivity | Nature of the phosphonate ylide and aldehyde. chemicalbook.comtandfonline.com |
| Doebner-Knoevenagel Condensation | High (E)-selectivity | Reaction conditions (solvent, catalyst, temperature). organic-chemistry.org |
| Microwave-Assisted Wittig Reaction | Controllable (E)/(Z) selectivity | Precise temperature and time control. researchgate.net |
Elucidation of Reaction Mechanisms and Catalytic Pathways
Mechanistic Investigations of N-Oxide Reactivity
The N-oxide moiety in pyridine (B92270) N-oxides, including Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, is a versatile functional group that can engage in a variety of reaction mechanisms. Its reactivity stems from the polarized N⁺-O⁻ bond, which allows it to act as an electron-pair donor, a mild oxidant, and a precursor to highly reactive radical species. nih.gov
Pyridine N-oxides can serve as precursors to pyridine N-oxy radicals through single-electron oxidation. nih.gov This process is a cornerstone of their utility in modern photoredox catalysis. nih.govnih.gov The generation of these reactive intermediates can be achieved through photoinduced single-electron transfer (SET), where an excited photoredox catalyst oxidizes the N-oxide. nih.govchemrxiv.org The redox potentials for pyridine N-oxides fall within a range (E_ox = 1.36–2.25 V) that is accessible by common photoredox catalysts. nih.gov
Once formed, the electrophilic N-oxy radical is a potent species capable of initiating further reactions. nih.gov This single-electron transfer chemistry represents an unconventional mode of reactivity for aromatic N-oxides, which have traditionally been utilized for their two-electron transfer chemistry. nih.govdigitellinc.com The formation of the N-oxy radical opens up pathways for C-H functionalization and radical cascade reactions. nih.govnih.gov
The N-oxide moiety exhibits a rich redox chemistry that is integral to its role in catalysis. It can function as a mild oxidant and a ligand in metal complexes. nih.gov In photoredox catalysis, the N-oxide participates in a catalytic cycle involving its oxidation to an N-oxy radical and subsequent regeneration. acs.org For instance, in a dual catalytic cycle for C-H alkylation, an excited photocatalyst oxidizes the pyridine N-oxide to generate the N-oxy radical. This radical then abstracts a hydrogen atom, producing an alkyl radical and the protonated N-oxide. The cycle is closed when the protonated N-oxide is deprotonated, regenerating the starting N-oxide. chemrxiv.orgacs.org
Furthermore, the N-oxide group can be selectively removed through deoxygenation reactions. This can be achieved using visible-light-responsive photoredox catalysis, where electrons and protons are transiently stored in a catalyst and then used for the selective deoxygenation of the pyridine N-oxide. researchgate.net The reduction potential of pyridine N-oxide to pyridine is approximately -1.04 V vs. SHE. nih.gov The N-oxide group can also act as an electron-withdrawing group, which influences the electrochemical properties of the molecule. mdpi.com
| Catalyst System | Redox Process | Intermediate Species | Application |
| Acridinium (B8443388) Photocatalyst | Single-electron oxidation | Pyridine N-oxy radical | C-H Functionalization acs.org |
| Divacant Lacunary Silicotungstate | Two-electron, two-proton transfer | Reduced catalyst, protonated N-oxide | Deoxygenation researchgate.net |
| Rhenium Complexes | Photocatalytic reduction | Not specified | Deoxygenation nih.gov |
C-H Functionalization Mechanisms Directed by Pyridine N-Oxide
The pyridine N-oxide group is an effective directing group for the functionalization of C-H bonds, particularly at the C2 and C6 positions of the pyridine ring. This directing ability is exploited in both metal-catalyzed and photocatalytic reactions. nih.govresearchgate.net
Palladium-catalyzed C-H activation provides a powerful method for the ortho-functionalization of pyridine N-oxides. researchgate.net In these reactions, the N-oxide oxygen atom coordinates to the metal center, directing the activation of a C-H bond at the adjacent C2 position to form a five-membered metallacycle intermediate. thieme-connect.de This palladacycle can then undergo further reactions, such as oxidative C-C bond formation with alkenes or arenes. researchgate.net
For instance, the Pd-catalyzed alkenylation of pyridine N-oxides proceeds with high regioselectivity to afford ortho-alkenylated products. researchgate.net Similarly, direct C-H arylation of pyridine N-oxides with arylboronic esters has been achieved using copper catalysis, leading to 2-arylpyridines. researchgate.net Reductive alkylation at the C2 position can also be achieved using various reagents, highlighting the utility of the N-oxide in directing site-selective modifications. researchgate.netnih.gov
| Metal Catalyst | Coupling Partner | Functionalization Type | Reference |
| Palladium(II) Acetate | Alkenes / Arenes | ortho-Alkenylation / ortho-Arylation | researchgate.net |
| Copper Catalyst | Arylboronic Esters | ortho-Arylation | researchgate.net |
| Rhodium(III) Catalyst | Alkynes | C8-Alkynylation (Quinoline N-Oxides) | thieme-connect.de |
Pyridine N-oxides, including by extension this compound, are highly effective as hydrogen atom transfer (HAT) agents in photocatalytic C-H functionalization reactions. nih.govacs.orgacs.org This approach typically employs a dual catalytic system combining a photoredox catalyst (often an acridinium salt) and the pyridine N-oxide. acs.orgnih.gov
The general mechanism proceeds as follows:
Photoexcitation : The photocatalyst is excited by visible light. nih.gov
Single-Electron Transfer (SET) : The excited photocatalyst oxidizes the pyridine N-oxide to a highly electrophilic N-oxy radical cation. nih.govchemrxiv.orgacs.org
Hydrogen Atom Transfer (HAT) : The N-oxy radical abstracts a hydrogen atom from a C(sp³)–H bond of the substrate, generating an alkyl radical. nih.govacs.org This step is favored by the high bond dissociation energy (BDE) of the O-H bond formed in the resulting protonated N-oxide. nih.gov
Radical Addition and Product Formation : The newly formed alkyl radical adds to a suitable acceptor, such as an electron-deficient olefin. nih.govacs.org
Catalyst Regeneration : The reaction pathway concludes with the reduction of a radical intermediate and protonation by the N-hydroxy pyridinium (B92312) species, which regenerates both the photocatalyst and the pyridine N-oxide, thus closing both catalytic cycles. acs.org
This methodology allows for the functionalization of a wide array of unactivated C(sp³)–H bonds under mild conditions. acs.orgacs.org The reactivity and selectivity of the N-oxy radical can be tuned by modifying the electronic properties of the pyridine N-oxide catalyst. nih.govacs.org
Reaction Pathways of the Acrylate (B77674) Moiety
The acrylate portion of this compound is an activated alkene, making it susceptible to a range of addition reactions. Its reactivity is modulated by the attached pyridine N-oxide ring, which influences the electron density of the conjugated system.
The electron-deficient double bond of the acrylate moiety makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgsci-rad.com This type of reaction involves the concerted or stepwise union of a 1,3-dipole with a π-system.
In the context of this compound, the acrylate can react with various 1,3-dipoles such as nitrile oxides, azides, and diazoalkanes. For instance, the reaction with a nitrile oxide (generated in situ) would lead to the formation of a substituted isoxazoline (B3343090) ring. mdpi.comresearchgate.net The regioselectivity of this addition is governed by frontier molecular orbital (FMO) theory, typically resulting in the formation of a single major regioisomer. mdpi.com
A notable example of this reactivity is seen in the [3+2] cycloaddition of nitrile oxides with ethyl acrylate, which serves as a crucial step in the synthesis of 3-substituted isoxazole (B147169) carboxamides and other biologically relevant molecules. mdpi.comresearchgate.net Similarly, diazoalkanes can react with the acrylate moiety to yield pyrazoline derivatives. researchgate.net
Conversely, the pyridine N-oxide functionality itself can act as a 1,3-dipole, particularly in reactions with highly reactive dipolarophiles like arynes. researchgate.netthieme-connect.de This duality allows the molecule to potentially participate in cycloadditions as either the dipolarophile (via the acrylate) or the 1,3-dipole (via the N-oxide), depending on the reaction partner and conditions. acs.orgarkat-usa.org
Table 1: Examples of [3+2] Cycloaddition Reactions with Acrylate Systems
| 1,3-Dipole | Dipolarophile | Product Heterocycle | Reference(s) |
| Nitrile Oxide (R-CNO) | Ethyl Acrylate | Isoxazoline | mdpi.com, researchgate.net |
| Diazophosphonate | Ethyl Acrylate | Pyrazoline | researchgate.net |
| Azide (R-N₃) | Substituted Alkene | Triazoline | sci-rad.com |
| Pyridine N-Oxide | Aryne | Spirocyclic Intermediate | researchgate.net |
The acrylate double bond is also susceptible to attack by radical species. Radical additions can be initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide) or through photoredox catalysis. researchgate.net The initial addition of a radical (R•) to the β-carbon of the acrylate generates a stabilized α-carbonyl radical intermediate, which can then be trapped or propagate further. researchgate.net
This reactivity forms the basis for polymerization. This compound can, in principle, undergo free-radical polymerization to form a homopolymer. This process is analogous to the well-documented polymerization of other vinylpyridines and their N-oxides. ontosight.airesearchgate.net For example, Poly(4-vinylpyridine N-oxide) is synthesized via the free-radical polymerization of its corresponding monomer. ontosight.ai The resulting polymers have applications in materials science and as catalyst supports. ontosight.aidigitellinc.com
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to vinylpyridines, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. acs.org It is plausible that similar methods could be adapted for this compound. Furthermore, pyridine N-oxides themselves can act as catalysts in living radical polymerizations, proceeding via a halogen bonding mechanism, which highlights the diverse roles this functional group can play in radical chemistry. ntu.edu.sg The N-oxide group can also serve as a hydrogen atom transfer (HAT) precursor under photoredox conditions to generate oxygen-centered radicals. acs.org
Table 2: Comparison of Radical Polymerization Methods for Vinyl Pyridine Analogs
| Polymerization Method | Monomer | Key Features | Reference(s) |
| Free Radical Polymerization | 4-Vinylpyridine N-Oxide | Synthesis of water-soluble homopolymers | ontosight.ai |
| Nitroxide-Mediated Polymerization | 4-Vinylpyridine | Controlled/living polymerization, narrow polydispersity | researchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | 4-Vinylpyridine | Well-defined molecular weights and architectures | acs.org |
| Pyridine N-Oxide Catalyzed LRP | Methacrylates | Organocatalyzed, thermal or photo-induced | ntu.edu.sg |
As a classic Michael acceptor, the electron-poor acrylate system readily undergoes conjugate addition (or Michael addition) with a wide variety of soft nucleophiles. nih.gov This reaction involves the addition of a nucleophile to the β-carbon of the acrylate, followed by protonation of the resulting enolate to yield the 1,4-adduct.
A range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions (e.g., from malonates or organometallic reagents). nih.govresearchgate.netrsc.org The conjugate addition of amines (aza-Michael addition) to 2-vinylpyridine, a close structural analog, has been explored for the synthesis of drug molecules. researchgate.net While alcohols are generally poor nucleophiles for this transformation, intramolecular additions to form cyclonucleosides have been reported under specific conditions. acs.org
It is important to note that the pyridine N-oxide ring itself is activated towards nucleophilic attack, primarily at the C2 and C4 positions. scripps.eduyoutube.com Therefore, when reacting this compound with nucleophiles, a competition between conjugate addition to the acrylate and nucleophilic aromatic substitution on the pyridine ring can occur. researchgate.netsemanticscholar.org The reaction outcome is often dependent on the nature of the nucleophile and the reaction conditions.
A relevant patent describes the synthesis of Ethyl 3-(2-pyridineamino)propionate via the reaction of 2-aminopyridine (B139424) with ethyl acrylate, a direct example of an aza-Michael addition to an acrylate tethered to a pyridine system. google.com
Cascade and Tandem Reactions Involving Pyridine N-Oxide and Acrylate Functionalities
The proximate arrangement of the pyridine N-oxide and acrylate functionalities allows for the design of cascade or tandem reactions, where an initial reaction at one site triggers a subsequent transformation at the other, all in a single synthetic operation. researchgate.net
One plausible cascade sequence could be initiated by a nucleophilic attack on the C6 position of the pyridine ring (activated by the N-oxide). The resulting anionic intermediate could then undergo an intramolecular Michael addition onto the tethered acrylate, forming a new heterocyclic ring system. Such tandem Michael addition/cyclization pathways are known for related pyridinium systems. fao.orgrsc.org
For example, a proposed reaction could involve an initial Michael addition of a nucleophile to the acrylate moiety. The resulting enolate could then, in principle, attack the C2 position of the pyridine N-oxide ring, leading to a cyclized product after rearomatization. The feasibility of such a pathway would depend on the geometric constraints and the relative rates of the intermolecular versus intramolecular steps. Tandem reactions involving Michael addition followed by O-cyclization and elimination have been reported for the synthesis of chromeno[3,2-c]pyridines, demonstrating the utility of such cascade processes in building molecular complexity. researchgate.net
These complex transformations, which leverage the dual reactivity of the molecule, offer an efficient strategy for the rapid construction of elaborate heterocyclic scaffolds from a relatively simple starting material.
Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for detailed conformational and electronic analysis.
The introduction of the N-oxide functional group significantly influences the electronic distribution within the pyridine (B92270) ring compared to its non-oxidized precursor, (E)-Ethyl 3-(pyridin-2-yl)acrylate. This results in a general deshielding effect on the pyridine protons, causing them to resonate at a lower field. The proton alpha to the nitrogen (C6-H) is particularly affected. The acrylate (B77674) group protons exhibit characteristic chemical shifts for a trans-alkene, with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-configuration.
Similarly, in ¹³C NMR, the carbons of the pyridine ring are deshielded due to the electron-withdrawing nature of the N-oxide group. The carbonyl carbon of the ethyl ester appears in the typical downfield region around 165-170 ppm.
Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments could further delineate the preferred conformation of the molecule in solution, particularly the rotational orientation of the pyridine N-oxide ring relative to the acrylate moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of related structures. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| Vinyl Hα (to C=O) | ¹H | ~6.5 - 6.8 | Doublet (d) |
| Vinyl Hβ (to Py) | ¹H | ~7.6 - 7.9 | Doublet (d) |
| Pyridine Ring H | ¹H | ~7.2 - 8.4 | Multiplets (m) |
| -OCH₂- | ¹H | ~4.2 - 4.3 | Quartet (q) |
| -CH₃ | ¹H | ~1.3 - 1.4 | Triplet (t) |
| C=O | ¹³C | ~166 | - |
| Vinyl Cα | ¹³C | ~120 | - |
| Vinyl Cβ | ¹³C | ~140 | - |
| Pyridine Ring C | ¹³C | ~124 - 148 | - |
| -OCH₂- | ¹³C | ~61 | - |
| -CH₃ | ¹³C | ~14 | - |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For "this compound," the IR spectrum is dominated by absorptions from the acrylate and pyridine N-oxide moieties.
Key vibrational modes include:
C=O Stretch: A strong absorption band is expected around 1720-1730 cm⁻¹ for the ester carbonyl group. rsc.org
C=C Stretch: The alkene stretch of the acrylate system typically appears around 1630-1650 cm⁻¹.
N-O Stretch: The pyridine N-oxide group gives rise to a characteristic strong stretching vibration, typically found in the 1200-1300 cm⁻¹ region.
C-H Bends: Out-of-plane C-H bending for the trans-disubstituted alkene is expected around 960-980 cm⁻¹.
The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor, potentially stronger than the unoxidized pyridine nitrogen. rsc.org In protic solvents or in the presence of acidic compounds, this can lead to significant shifts in the N-O stretching frequency and other vibrational modes of the pyridine ring. nih.gov These interactions can be studied by monitoring changes in the IR spectrum upon addition of hydrogen bond donors, providing insight into the intermolecular forces governing the compound's behavior. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | 1720 - 1730 |
| Alkene | C=C Stretch | 1630 - 1650 |
| Pyridine N-Oxide | N-O Stretch | 1200 - 1300 |
| Alkene (trans) | C-H Out-of-Plane Bend | 960 - 980 |
| Ester | C-O Stretch | 1150 - 1250 |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions
While a specific single-crystal X-ray diffraction study for "this compound" is not prominently available in the reviewed literature, this technique remains the definitive method for determining its solid-state molecular architecture.
Furthermore, the analysis would elucidate the supramolecular assembly through intermolecular interactions. The N-oxide oxygen, being a strong hydrogen bond acceptor, is expected to participate in weak C-H···O hydrogen bonds. mdpi.comresearchgate.net Other potential interactions include π-stacking between pyridine rings, which would influence the crystal packing arrangement. researchgate.net Challenges in structure refinement could arise from potential disorder in the flexible ethyl group. nih.gov
Gas-Phase Electron Diffraction (GED) for Molecular Structure Elucidation
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from the intermolecular forces present in crystals. No GED studies for "this compound" have been reported in the scientific literature.
If such a study were conducted, it would allow for a direct comparison between the molecule's intrinsic conformation in the gas phase and its structure in the solid state as determined by X-ray diffraction. This comparison would reveal the influence of crystal packing forces on molecular geometry, such as changes in the torsion angle between the pyridine N-oxide ring and the acrylate substituent.
Mass Spectrometry (MS) for Reaction Monitoring and Advanced Product Characterization
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and probing the fragmentation pathways of "this compound." The compound has a molecular weight of 193.2 g/mol (C₁₀H₁₁NO₃). coompo.com
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). A characteristic and diagnostic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, resulting in an intense [M-16]⁺ peak. researchgate.netnih.gov Another common fragmentation is the loss of a hydroxyl radical (-OH), leading to an [M-17]⁺ peak, which is particularly significant for 2-substituted pyridine N-oxides. researchgate.net
Further fragmentation would involve the ethyl acrylate side chain, including the loss of an ethoxy radical (-OC₂H₅) or ethylene (B1197577) (-C₂H₄) via McLafferty rearrangement. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments, providing unequivocal structural confirmation. mdpi.com MS is also invaluable for monitoring the progress of reactions that synthesize or consume the title compound by tracking the appearance of the product's mass or the disappearance of reactant masses.
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for C₁₀H₁₁NO₃) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ | 194.076 | - (Protonated Molecule) |
| [M]⁺˙ | 193.068 | - (Molecular Ion) |
| [M-O]⁺˙ | 177.073 | Oxygen atom (O) |
| [M-OH]⁺ | 176.065 | Hydroxyl radical (•OH) |
| [M-C₂H₄]⁺˙ | 165.042 | Ethylene (C₂H₄) |
| [M-OC₂H₅]⁺ | 148.039 | Ethoxy radical (•OC₂H₅) |
Role in Catalysis and Advanced Organic Transformations
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a Ligand in Metal-Catalyzed Reactions
The utility of pyridine (B92270) N-oxides as ligands in transition metal complexes is well-established. wikipedia.org this compound can function as a ligand, binding to metal ions primarily through the exocyclic oxygen atom. wikipedia.org This coordination can influence the metal center's electronic properties and steric environment, thereby modulating its catalytic activity. The presence of the acrylate (B77674) group adds another layer of functionality, potentially influencing the ligand's solubility and steric bulk or even participating in subsequent reactions.
The design of N-oxide ligands for coordination chemistry is guided by principles aimed at fine-tuning the steric and electronic environment of a metal catalyst. researchgate.net The N-oxide group is a weak base but a potent coordinating agent through its oxygen atom. wikipedia.org Key design principles include:
Electronic Tuning : The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing substituents. These modifications alter the electron density on the N-oxide oxygen, thereby influencing the strength of the metal-ligand bond. In this compound, the acrylate group is electron-withdrawing, which can modulate the ligand's coordination properties.
Steric Control : The size and conformation of substituents on the pyridine ring impose steric constraints around the metal center. This steric hindrance can be exploited to control the regioselectivity and stereoselectivity of catalytic reactions. rsc.org The ethyl acrylate substituent provides steric bulk that can influence the accessibility of substrates to the coordinated metal center.
Chelation and Polydenticity : Incorporating additional donor atoms into the ligand structure can lead to the formation of stable chelate rings with the metal ion. While this compound is a monodentate ligand through its N-oxide oxygen, the design of multidentate N-oxide ligands, such as C₂-symmetric chiral N,N′-dioxides, has led to the development of highly effective catalysts for asymmetric reactions. rsc.org These ligands often form non-planar complexes with metals, creating a well-defined chiral environment. rsc.org
Flexibility and Conformational Rigidity : The flexibility of the ligand backbone is a crucial design element. Flexible ligands can adapt to the coordination geometry preferences of different metal ions, while rigid ligands can enforce a specific geometry, which is often desirable for achieving high selectivity. researchgate.net The incorporation of an N-oxide unit can impart flexibility to a ligand strand. researchgate.net
The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. nih.gov Ligands with "soft" donor atoms, such as nitrogen, are known to exhibit preferential binding to the slightly "softer" An(III) ions over the "harder" Ln(III) ions. nih.govresearchgate.net
Heterocyclic N-donor ligands have been extensively investigated for this purpose. researchgate.net While direct studies on this compound for this application are not prominent, the principles governing the selectivity of related N-oxide and N-heterocyclic ligands provide insight into its potential. The selectivity arises from the difference in the covalent character of the bond formed between the ligand and the metal ion; the An(III)-ligand bond typically exhibits a greater degree of covalency. rsc.org
| Ligand Type | Donor Atoms | Selectivity Principle | Representative Ligands |
| BTPs | N | Preferential binding of soft N-donors to An(III) | 2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridines |
| BTBPs | N | Tetradentate chelation enhancing stability and selectivity | 6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridine |
| Phenanthroline Amides | N, O | Combination of hard O-donors and soft N-donors | N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline rsc.org |
| Pyridine N-Oxides | O | Potential for selective coordination via oxygen donor | This compound |
Role as an Organocatalyst or Additive
Beyond its role as a ligand, the pyridine N-oxide moiety can act as an organocatalyst or a catalytic additive in various organic transformations. Its unique electronic structure enables it to activate substrates and promote reactions through non-covalent interactions or by participating directly in the reaction mechanism.
Pyridine N-oxides have emerged as effective organocatalysts for living radical polymerization, specifically through a mechanism involving halogen bonding. ntu.edu.sgfigshare.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor).
In this catalytic system, the oxygen atom of the pyridine N-oxide acts as a halogen bond acceptor, coordinating with an alkyl iodide initiator (R–I). ntu.edu.sg This interaction facilitates the homolytic cleavage of the R–I bond, generating a carbon-centered radical (R•) that initiates polymerization. figshare.com The process allows for controlled, "living" polymerization of monomers like methacrylates, yielding polymers with predictable molecular weights and low polydispersity. ntu.edu.sg
The catalytic activity can be tuned by altering the substituents on the pyridine ring; electron-donating groups enhance the Lewis basicity of the oxygen atom, leading to stronger halogen bonding and a higher catalytic activity. figshare.com The acrylate group in this compound would influence its catalytic performance in this context. Furthermore, the acrylate moiety itself is a polymerizable group, suggesting the potential for this compound to act as a co-monomer that incorporates catalytic sites directly into the polymer chain.
Table: Performance of Pyridine N-Oxide (PO) Derivatives in Halogen-Bonding Catalyzed Polymerization of MMA
| Catalyst | Substituent | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|
| PO | None | 91 | 10,100 | 1.18 |
| 4-Me-PO | p-Methyl | 92 | 10,200 | 1.15 |
| 4-MeO-PO | p-Methoxy | 94 | 10,800 | 1.15 |
| 4-NMe₂-PO | p-Dimethylamino | 95 | 11,200 | 1.25 |
Data derived from studies on substituted pyridine N-oxides demonstrating the tunability of the catalyst. ntu.edu.sg
The N-oxide functional group significantly activates the pyridine ring towards both electrophilic and nucleophilic substitution, often with high regioselectivity. researchgate.net The positive charge on the nitrogen atom is delocalized to the ortho (C2) and para (C4) positions, making them susceptible to nucleophilic attack. thieme-connect.de Conversely, the electron-rich oxygen atom can direct electrophiles. This property is exploited to achieve regioselective C-H functionalization of the pyridine ring. researchgate.net
As a catalyst or additive, this compound could promote reactions by activating substrates through hydrogen bonding or other non-covalent interactions, thereby directing the regiochemical outcome of a reaction. Aza-aromatic N-oxides are valuable in synthesis due to their ability to undergo transformations at specific positions, allowing for controlled and sterically guided expansion of molecular skeletons. researchgate.net
Utilization in Oxidative Transformations
Heteroaromatic N-oxides are versatile and mild nucleophilic oxidants, capable of participating in a wide range of oxidative transformations, often in the presence of metal catalysts. thieme-connect.de The utility of these compounds as oxidants stems from two key features:
The N-oxide oxygen atom is sufficiently nucleophilic due to its formal negative charge and minimal steric hindrance. thieme-connect.de
The nitrogen-oxygen bond is relatively weak (bond dissociation energy of ~63 kcal/mol for pyridine N-oxide) and susceptible to cleavage. thieme-connect.de
In these transformations, the N-oxide can act in two primary ways. It can form a covalent bond with a substrate, followed by an internal rearrangement and fragmentation that results in the oxidation of the substrate and deoxygenation of the N-oxide. Alternatively, it can oxidize a metal catalyst to a higher-valence state, which then carries out the oxidation of the organic substrate. thieme-connect.de This latter pathway is common in late-transition-metal-catalyzed oxidations. Pyridine N-oxides have been successfully employed in the metal-catalyzed oxidation of alkynes, allenes, and carbenes. thieme-connect.de
Generation of Reactive Intermediates for Synthesis
While specific, detailed research focusing exclusively on the generation of reactive intermediates from this compound is limited in publicly available literature, the chemical structure of the compound contains two key functional moieties—the pyridine N-oxide and the ethyl acrylate group—whose roles in generating reactive species are well-established in organic synthesis. The potential of this compound to form such intermediates can be inferred from the known reactivity of these individual components. The primary reactive intermediates that could foreseeably be generated are 1,3-dipoles for cycloaddition reactions and radical species for addition or cyclization reactions.
Participation in 1,3-Dipolar Cycloadditions
Heteroaromatic N-oxides, including pyridine N-oxide derivatives, are known to function as 1,3-dipoles in [3+2] cycloaddition reactions. thieme-connect.de This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. researchgate.net In principle, the pyridine N-oxide portion of this compound can act as a cyclic nitrone-type 1,3-dipole.
When reacted with an external dipolarophile (a molecule with a double or triple bond), the N-oxide can form a cycloadduct. The electron-withdrawing nature of the acrylate group attached to the pyridine ring may influence the reactivity of the N-oxide as a dipole. Furthermore, the molecule possesses both a 1,3-dipole (the N-oxide) and a dipolarophile (the acrylate C=C double bond), raising the possibility of intramolecular [3+2] cycloaddition. Such a reaction would lead to the formation of a complex, fused bicyclic system. However, specific studies detailing the conditions and outcomes of either inter- or intramolecular cycloadditions for this particular compound are not extensively documented.
The general reactivity of N-oxides in this capacity is summarized in the following table, based on analogous systems.
| Reaction Type | Dipole | Dipolarophile | Potential Product |
| Intermolecular [3+2] Cycloaddition | Pyridine N-Oxide moiety | External Alkyne or Alkene | Substituted Isoxazoline (B3343090)/Isoxazole (B147169) derivative |
| Intramolecular [3+2] Cycloaddition | Pyridine N-Oxide moiety | Internal Acrylate C=C bond | Fused bicyclic isoxazolidine (B1194047) derivative |
Generation of Radical Intermediates
Pyridine N-oxides can serve as precursors to highly reactive pyridine N-oxy radicals through processes like single-electron transfer (SET). semanticscholar.org The relatively weak N-O bond can undergo homolytic cleavage under thermal or photochemical conditions to generate these radical species. thieme-connect.de These intermediates are valuable in synthesis as they can participate in a variety of transformations, including additions to double bonds.
In the case of this compound, the generation of an N-oxy radical could potentially lead to subsequent intramolecular reactions. The radical could add to the tethered acrylate double bond, initiating a radical cyclization cascade to form novel heterocyclic structures. The regioselectivity of such a cyclization would be governed by the stability of the resulting carbon-centered radical intermediate.
The potential pathways for radical generation and subsequent reaction are outlined below.
| Intermediate | Generation Method | Potential Subsequent Reaction |
| Pyridine N-Oxy Radical | Single-Electron Transfer (SET), Photolysis, Thermolysis | Intramolecular addition to the acrylate moiety (Radical Cyclization) |
| Carbon-centered radical (after addition) | Radical addition to the acrylate | Further reaction, e.g., hydrogen atom abstraction, oxidation |
While these pathways are chemically plausible and based on the established reactivity of pyridine N-oxides and acrylates, dedicated research is required to determine the specific conditions under which this compound would generate these intermediates and their synthetic utility.
Polymerization Chemistry and Macromolecular Architectures
Mechanisms of Radical Polymerization Initiated or Mediated by Pyridine (B92270) N-Oxide Derivatives
Pyridine N-oxide (PO) and its derivatives are effective in mediating radical reactions, a property that has been harnessed to control polymerization processes. scripps.edu These compounds can participate in single-electron transfer chemistry, generating reactive pyridine N-oxy radical species that can initiate or control polymer chain growth. researchgate.net The mechanism often involves the N-oxide oxygen atom attacking an electrophile, followed by the addition of a nucleophile. scripps.edu In photoredox-catalyzed reactions, an excited photocatalyst can oxidize the pyridine N-oxide to generate an oxygen-centered radical, which then participates in the polymerization pathway. nih.govpurdue.edu This reactivity allows for the functionalization of various substrates, indicating the potential for N-oxide moieties to direct polymerization reactions. semanticscholar.org
The control of stereochemistry during radical polymerization is a significant challenge, but certain strategies have shown promise. While direct studies on Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide are limited, the principles of stereocontrol can be inferred from related systems. The use of Lewis acids that can coordinate to the growing polymer radical's terminal and penultimate side-chains is a common strategy to influence stereochemistry. anu.edu.au Theoretical and experimental work has shown that Lewis acids can have dramatic effects on radical processes. anu.edu.au Furthermore, specific solvents, such as fluoroalcohols, can influence stereoregularity through hydrogen bonding with the monomer and the growing chain end, leading to polymers rich in syndiotacticity, heterotacticity, or isotacticity, depending on the monomer. researchgate.net For a monomer containing a pyridine N-oxide group, the polar N+-O- bond could interact with coordinating solvents or additives, potentially influencing the stereochemical outcome of the polymerization. The simultaneous control of both chain growth and stereochemistry is an emerging field, often relying on a combination of a living radical polymerization mediator and a stereocontrolling additive. acs.org
Pyridine N-oxide derivatives have been successfully employed as organocatalysts in living radical polymerization, particularly for methacrylate monomers. ntu.edu.sgntu.edu.sg A key strategy involves reversible-deactivation radical polymerization (RDRP), where the N-oxides catalyze the generation of carbon-centered radicals from an alkyl iodide initiator through a halogen bonding mechanism. ntu.edu.sgntu.edu.sg This process allows for the synthesis of polymers with predictable molecular weights and narrow molecular-weight distributions (low dispersity, Ð). ntu.edu.sg
The catalytic activity in these systems can be tuned by altering the electronic properties of the substituents on the pyridine N-oxide ring; electron-donating groups have been shown to enhance catalytic activity. ntu.edu.sgntu.edu.sg This living polymerization can be initiated and controlled by both thermal heating and photoirradiation. ntu.edu.sg The addition of a conventional radical initiator, such as an azo compound, can significantly increase the polymerization rate without compromising the "living" characteristics of the system. ntu.edu.sg While these studies use pyridine N-oxides as external catalysts, a monomer like this compound could potentially participate in similar controlled polymerization schemes, such as Atom Transfer Radical Polymerization (ATRP), a powerful technique for polymerizing acrylates in a controlled manner. bizhat.comcmu.edu
Table 1: Living Radical Polymerization of Methyl Methacrylate (MMA) Mediated by Substituted Pyridine N-Oxide (PO) Catalysts
| Entry | Catalyst | Conversion (%) | M_n,cal ( g/mol ) | M_n,exp ( g/mol ) | Dispersity (Ð) |
| 1 | Unsubstituted PO | 65 | 6600 | 6900 | 1.25 |
| 2 | 4-Me-PO | 75 | 7600 | 7800 | 1.20 |
| 3 | 4-MeO-PO | 85 | 8600 | 8800 | 1.18 |
| 4 | PPD-PO | 90 | 9100 | 9200 | 1.15 |
Data synthesized from findings in related studies. ntu.edu.sg M_n,cal is the theoretical number-average molecular weight; M_n,exp is the experimentally determined value.
Co-polymerization Studies with Acrylate-Based Monomers
The incorporation of functional monomers like those containing pyridine or pyridine N-oxide moieties into acrylate-based polymers is a key strategy for creating materials with tailored properties. Acrylate (B77674) monomers with pendant pyridine groups have been synthesized and successfully polymerized, demonstrating good solubility and unique thermal properties. bizhat.comresearchgate.net The copolymerization kinetics of acrylate and methacrylate monomers are influenced by factors such as solvent polarity and monomer functionality. rsc.orgmdpi.com For instance, studies on sparingly water-soluble monomers in polar solvents provide insight into how the reaction environment affects reactivity ratios and the propagation rate coefficient. rsc.org
The presence of the pyridine N-oxide group in this compound would be expected to influence its copolymerization behavior with common acrylates like methyl acrylate, butyl acrylate, or ethylhexyl acrylate. mdpi.comresearchgate.net The polarity and steric bulk of the N-oxide moiety could affect its reactivity ratio relative to other acrylate comonomers, thereby influencing the final copolymer composition and microstructure.
Living radical polymerization techniques mediated by pyridine N-oxides are particularly well-suited for the synthesis of complex macromolecular architectures such as block and star copolymers. ntu.edu.sgntu.edu.sg Block copolymers can be synthesized by the sequential addition of different monomers. For example, a well-defined polymer of one monomer can be chain-extended with a second monomer to create a diblock copolymer. ntu.edu.sg This has been demonstrated in pyridine N-oxide catalyzed systems. ntu.edu.sg
Star polymers, which consist of multiple polymer arms radiating from a central core, have also been synthesized using related methodologies. Cobalt-mediated radical polymerization, for instance, has been used to create block copolymers that are then coupled to form star and H-shaped architectures. nih.govmonash.edu Similarly, strategies involving multifunctional initiators or coupling agents in conjunction with living polymerization techniques can yield star polymers. semanticscholar.org The incorporation of a monomer like this compound into these architectures would produce functional block or star copolymers with N-oxide groups either along the arms or within specific blocks, opening avenues for creating novel nanomaterials. semanticscholar.org
Functionalization of Polymeric Materials with N-Oxide Moieties
The introduction of N-oxide functionalities into polymeric materials imparts unique chemical and physical properties. This can be achieved either by polymerizing monomers that already contain the N-oxide group or by post-polymerization modification, where a pre-existing polymer is chemically altered to introduce the desired functionality. wikipedia.orgresearchgate.net Post-polymerization modification through C-H functionalization is an emerging strategy that allows for the direct attachment of functional groups, such as carboxylic acids, onto a polymer backbone like poly(ethylene oxide) under mild, organocatalytic conditions. chemrxiv.orgchemrxiv.org This avoids altering the polymer's fundamental structure while adding new capabilities. chemrxiv.org
Directly polymerizing a monomer such as this compound is a more straightforward approach to creating a polymer that is densely functionalized with N-oxide groups in each repeating unit. Such polymers can serve as precursors for further chemical transformations or be used directly in applications that leverage the properties of the N-oxide group. acs.org
Polymers containing N-oxide moieties are of significant interest for surface engineering applications due to the unique properties conferred by the highly polar N-oxide group. digitellinc.com Polymer brushes—dense layers of polymers tethered to a surface—containing N-oxides have been studied for their anti-fouling capabilities. digitellinc.commdpi.com The N-oxide group is zwitterionic with a very short dipole, which is thought to contribute to its ability to resist the nonspecific adsorption of proteins and other biomolecules. digitellinc.com
These N-oxide polymer brushes can be grown from surfaces using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). digitellinc.commdpi.com An important feature is the ability to reversibly convert the N-oxide groups back to tertiary amines, which allows for a controlled switch of surface properties, including surface charge and pH sensitivity. digitellinc.com This functionality makes polymeric N-oxides highly suitable for creating smart surfaces for biomedical devices, biosensors, and drug delivery systems where controlling biological interactions is crucial. nih.govnih.gov
Table 2: Comparison of Surface Properties Modified by N-Oxide Moieties
| Surface Property | Before N-Oxide Functionalization | After N-Oxide Functionalization | Application Benefit |
| Protein Adsorption | High / Variable | Significantly Reduced | Anti-fouling, Biocompatibility |
| Surface Charge | Neutral or charge of base polymer | Zwitterionic / Near-neutral | Reduced nonspecific binding |
| Wettability | Hydrophobic/Hydrophilic (variable) | Generally increased hydrophilicity | Improved interaction with aqueous environments |
| pH Responsiveness | Low | Can be switched to amine for pH response | "Smart" surfaces, controlled release |
This table summarizes the general effects of functionalizing polymer surfaces with N-oxide groups as reported in surface engineering studies. digitellinc.commdpi.com
Investigation of Polymer Properties Influenced by N-Oxide Groups
The introduction of an N-oxide group into the pyridine moiety of poly(Ethyl 3-(2-Pyridinyl)acrylate) is anticipated to significantly alter the polymer's physicochemical properties. This modification, which converts the nitrogen atom in the pyridine ring to a pyridinium (B92312) N-oxide, introduces a strong dipole and a site for hydrogen bonding. These changes at the molecular level have a cascading effect on the macroscopic properties of the polymer, including its solubility, thermal stability, and spectroscopic characteristics. While specific experimental data for poly(this compound) is not extensively available in public literature, a comprehensive understanding of the influence of the N-oxide group can be extrapolated from studies on analogous polymer systems, most notably poly(vinylpyridine N-oxide).
Detailed Research Findings
The N-oxide group is known to increase the polarity and hydrophilicity of the polymer chains. This is attributed to the highly polar nature of the N-O bond and its capacity to act as a hydrogen bond acceptor. Research on poly(vinylpyridine-co-vinylpyridine N-oxide) copolymers has demonstrated that increasing the N-oxide content enhances the polymer's solubility in neutral aqueous conditions. acs.org This improved hydrophilicity can be a critical factor in various applications, such as in the formulation of coatings, adhesives, and biomedical materials.
The thermal properties of the polymer are also significantly affected by the presence of the N-oxide group. Generally, the introduction of polar functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding, leads to an increase in the glass transition temperature (Tg) of the polymer. This is because more thermal energy is required to induce segmental motion of the polymer chains. Studies on poly(4-vinylpyridine N-oxide) have indicated high thermal stability. guidechem.com This suggests that the strong dipole-dipole interactions and potential for hydrogen bonding imparted by the N-oxide groups contribute to a more rigid polymer backbone, thus enhancing its thermal resistance.
From a spectroscopic standpoint, the N-oxidation of the pyridine ring leads to characteristic shifts in the infrared (IR) and nuclear magnetic resonance (NMR) spectra. In IR spectroscopy, the N-O stretching vibration typically appears as a strong absorption band in the region of 1200-1300 cm⁻¹. This provides a clear diagnostic peak for confirming the successful oxidation of the pyridine nitrogen. In ¹H NMR spectroscopy, the protons on the pyridine ring, particularly those in the ortho and para positions to the nitrogen, experience a downfield shift upon N-oxidation. This is due to the deshielding effect of the positively charged nitrogen atom.
The solubility of polymers is a critical property that dictates their processability and applications. The introduction of the N-oxide group is expected to significantly alter the solubility profile of poly(Ethyl 3-(2-Pyridinyl)acrylate). While the parent polymer is likely soluble in a range of organic solvents, the N-oxide derivative is anticipated to show enhanced solubility in more polar solvents, including water, alcohols, and dimethylformamide (DMF). This is a direct consequence of the increased polarity and hydrogen bonding capability of the polymer chains. For instance, poly(4-vinylpyridine N-oxide) is noted for its excellent solubility in polar solvents. guidechem.com
The following data tables summarize the expected and observed influences of the N-oxide group on the properties of pyridine-containing polymers, drawing analogies to provide a predictive overview for poly(this compound).
Table 1: Comparison of Expected Properties of Poly(Ethyl 3-(2-Pyridinyl)acrylate) and its N-Oxide Derivative
| Property | Poly(Ethyl 3-(2-Pyridinyl)acrylate) | Poly(this compound) | Rationale for Change |
| Solubility | Soluble in common organic solvents. | Enhanced solubility in polar solvents (e.g., water, methanol, DMF). | Increased polarity and hydrogen bonding capacity due to the N-oxide group. |
| Glass Transition Temperature (Tg) | Moderate | Higher | Increased intermolecular forces (dipole-dipole, hydrogen bonding) restricting chain mobility. |
| Thermal Stability | Good | High | Stronger intermolecular interactions requiring more energy for decomposition. |
| Spectroscopic Features (IR) | Characteristic pyridine ring vibrations. | Additional strong N-O stretching band around 1200-1300 cm⁻¹. | Presence of the N-oxide functional group. |
| Spectroscopic Features (¹H NMR) | Aromatic protons in the typical pyridine region. | Downfield shift of pyridine ring protons. | Deshielding effect from the positively charged nitrogen in the N-oxide. |
Table 2: Research Findings on the Influence of N-Oxide Groups in Analogous Polymer Systems
| Polymer System | Observed Effect of N-Oxidation | Reference |
| Poly(vinylpyridine-co-vinylpyridine N-oxide) | Increased hydrophilicity and solubility in neutral aqueous solutions. acs.org | acs.org |
| Poly(4-vinylpyridine N-oxide) | High thermal stability and good solubility in various solvents. guidechem.com | guidechem.com |
| Poly(4-vinylpyridine) vs. Quaternized derivatives | Quaternization (similar to N-oxidation in introducing a positive charge on nitrogen) significantly alters thermal and solvation properties. | mdpi.com |
Q & A
(Basic) What are the optimal synthetic routes for preparing Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide from its parent compound?
The N-oxide derivative is typically synthesized via oxidation of the pyridine ring in Ethyl 3-(2-Pyridinyl)acrylate. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions (20–40°C). For example, mCPBA in dichloromethane at room temperature selectively oxidizes the pyridine nitrogen to form the N-oxide without affecting the acrylate moiety . Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR to confirm complete conversion.
(Basic) Which spectroscopic techniques are most effective for characterizing the N-oxide group in this compound?
Key techniques include:
- ¹H and ¹³C NMR : The N-oxide group deshields adjacent protons, causing downfield shifts (e.g., pyridine ring protons shift by ~0.5–1.0 ppm compared to the parent compound) .
- Infrared (IR) Spectroscopy : A distinct absorption band near 1,250–1,300 cm⁻¹ corresponds to the N-O stretching vibration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) with a mass increase of 16 Da (oxygen addition) compared to the parent compound .
(Advanced) How does the N-oxide group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The N-oxide group enhances the electrophilicity of the pyridine ring due to electron withdrawal, making it more susceptible to nucleophilic aromatic substitution (e.g., reactions with amines or thiols). Conversely, the acrylate moiety retains its ability to undergo Michael additions or polymerization. For example, the N-oxide can participate in hydrogen bonding, altering solubility and crystallinity, which impacts reaction kinetics . Comparative studies with non-oxidized analogs show reduced π-π stacking in the N-oxide, affecting supramolecular interactions .
(Advanced) How can computational methods like DFT predict the electronic effects of the N-oxide group?
Density Functional Theory (DFT) calculations reveal:
- Charge Distribution : The N-oxide group increases positive charge density on the pyridine ring, enhancing electrophilic reactivity at the 4-position .
- Frontier Molecular Orbitals : The HOMO-LUMO gap decreases, suggesting higher reactivity in redox processes.
- Hydrogen Bonding : Simulations predict stronger hydrogen-bond acceptor capacity at the N-O site, influencing interactions with biological targets (e.g., enzymes or receptors) .
(Advanced) How should researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR data may arise from:
- Solvent Effects : Compare spectra acquired in the same solvent (e.g., DMSO-d₆ vs. CDCl₃).
- Tautomerism : Check for equilibrium between N-oxide and other forms under varying pH .
- Impurity Profiles : Use HPLC or GC-MS to rule out side products (e.g., unreacted parent compound) .
Cross-referencing with high-purity standards (e.g., CAS 529474-73-5 ) ensures data consistency.
(Basic) What are the stability considerations for storing this compound?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the acrylate group.
- Moisture : The N-oxide is hygroscopic; use desiccants or inert atmospheres (N₂/Ar) .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
(Advanced) What methodologies assess the biological activity of this compound’s N-oxide group?
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) due to the N-oxide’s potential as a metabolic intermediate .
- Cellular Uptake Studies : Use fluorescent labeling or radiotracers to evaluate membrane permeability .
- Molecular Docking : Model binding affinities to targets like kinase receptors, leveraging the N-oxide’s hydrogen-bonding capability .
(Basic) How does stereoisomerism impact the compound’s physicochemical properties?
The (2S,3R) stereoisomer (CAS 529474-73-5) exhibits distinct:
- Solubility : Higher aqueous solubility than the racemic mixture due to polar interactions from hydroxyl groups .
- Bioactivity : Stereospecific binding to chiral biological targets (e.g., enzymes) enhances pharmacological specificity .
(Advanced) What strategies optimize yield in large-scale synthesis of the N-oxide derivative?
- Catalyst Screening : Use heterogeneous catalysts (e.g., TiO₂-supported mCPBA) for recyclability and reduced waste .
- Flow Chemistry : Continuous oxidation reactors improve heat/mass transfer and minimize side reactions .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction control .
(Advanced) How does the N-oxide group affect the compound’s pharmacokinetic (PK) profile?
- Absorption : Increased polarity may reduce gastrointestinal absorption but enhance solubility for intravenous delivery.
- Metabolism : The N-oxide is susceptible to enzymatic reduction (e.g., via hepatic flavin monooxygenases), regenerating the parent compound .
- Excretion : Higher renal clearance due to hydrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
